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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nickel-catalyzed
amidation of aryl halides, a crucial transformation in modern synthetic chemistry, particularly for
the pharmaceutical and agrochemical industries. Nickel catalysis offers a cost-effective and
often more reactive alternative to traditional palladium-based methods, especially for the
coupling of challenging aryl chloride substrates.

Introduction

The formation of C—N bonds to synthesize aryl amides is a fundamental transformation in
organic synthesis. While palladium-catalyzed Buchwald-Hartwig amination has been a
cornerstone in this area, the use of nickel catalysts has gained significant traction due to the
lower cost and unique reactivity of nickel.[1][2] Nickel catalysts have demonstrated high
efficacy in coupling a wide range of aryl halides, including the less reactive but more abundant
aryl chlorides, with various nitrogen nucleophiles such as primary and secondary amines, and
even amides themselves.[3][4] These methods are characterized by their broad substrate
scope, excellent functional group tolerance, and often mild reaction conditions.[3]

Catalytic Systems and Reaction Conditions

Several nickel-based catalytic systems have been developed for the amidation of aryl halides.
These systems typically consist of a nickel precatalyst, a ligand, and a base in a suitable
solvent.
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Common Nickel Precatalysts:

¢ Ni(COD)2 (Bis(1,5-cyclooctadiene)nickel(0)): A common Ni(0) source, typically used with
phosphine or N-heterocyclic carbene (NHC) ligands.[2][3]

e NiCl2(DME) (1,2-Dimethoxyethane)nickel(ll) chloride: An air-stable Ni(ll) precatalyst that is
reduced in situ to the active Ni(0) species.[5]

e (BINAP)NIi(n2-NC-Ph): A well-defined, single-component Ni(0) precatalyst that exhibits high
activity.[1][6]

Common Ligands:

e Phosphine Ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and 2,2'-
bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are frequently employed.[1][2]

e N-Heterocyclic Carbene (NHC) Ligands: Ligands such as SIPr-HCI (1,3-Bis(2,6-
diisopropylphenyl)imidazolium chloride) are effective, particularly with Ni(ll) precatalysts.[5]

Bases and Solvents:

o Bases: Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu)
are typically required to deprotonate the amine nucleophile.[1][3]

e Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or 2-methyltetrahydrofuran
(2-Me-THF) are commonly used.[1][5]

Data Presentation: Substrate Scope and Yields

The following tables summarize the performance of different nickel catalytic systems in the
amidation of various aryl chlorides with a range of primary and secondary amines.

Table 1: Nickel-Catalyzed Amination of Various Aryl Chlorides with Octylamine.[1][6]
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Entry Aryl Chloride Product Yield (%)
N-(4-

1 4-Chloroanisole methoxyphenyl)octan- 96
1-amine

N-(p-tolyl)octan-1-
2 4-Chlorotoluene ) 95
amine

N-phenyloctan-1-

3 Chlorobenzene ] 92
amine
4 N-(4-
4 (trifluoromethyl)phenyl 85

Chlorobenzotrifluoride ]
)octan-1l-amine

5 2-Chloropyridine N-octylpyridin-2-amine 78

Conditions: Aryl chloride (0.400 mmol), octylamine (0.600 mmaol), (BINAP)Ni(n2-NC-Ph) (1 mol
%), NaOtBu (0.600 mmol), toluene (1 mL), 50 °C, 24 h.[1][6]

Table 2: Nickel-Catalyzed Amination of 3-Chloroanisole with Various Primary Amines.[1][6]
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Entry Primary Amine Product Yield (%)
N-(3-

1 Cyclohexylamine methoxyphenyl)cycloh 85
exanamine

) N-benzyl-3-

2 Benzylamine - 96

methoxyaniline
, N-allyl-3-
3 Allylamine 93

methoxyaniline

2-Morpholinoethan-1-

N'-(3-methoxyphenyl)-

4 ) N,N-dimethylethane- 88
amine
1,2-diamine
N-((furan-2-
5 Furfurylamine yl)methyl)-3- 90

methoxyaniline

Conditions: 3-chloroanisole (0.400 mmol), primary amine (0.600 mmol), (BINAP)Ni(n2-NC-Ph)
(2 mol %), NaOtBu (0.600 mmol), toluene (1 mL), 50 °C, 24 h.[1][6]

Table 3: Nickel-Catalyzed Amination of Aryl Chlorides with Amides.[3][4]
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Entry Aryl Chloride Amide Product Yield (%)
N,N-
) ~ N,N-dimethyl-4-
1 4-Chlorotoluene Dimethylformami N 929
methylaniline
de
) N- N-methyl-4-
2 4-Chloroanisole ) N 95
Methylformamide  methoxyaniline
1- N,N- N,N-
3 Chloronaphthale Dimethylacetami  dimethylnaphthal 81
ne de en-1-amine
N,N- N,N-
4 2-Chloropyridine Dimethylformami  dimethylpyridin- 75
de 2-amine
4- N N-(4-
5 Chlorobenzonitril cyanophenyl)-N- 71

e

Phenylacetamide

phenylacetamide

Conditions: Aryl chloride (1.0 mmol), amide (1.2 mmol), Ni(COD)2 (1 mol %), APr-HCI (1 mol
%), KOtBu (4.0 mmol), H20 (1.0 mmol), toluene (2.0 mL), 35 °C, 24 h.[3][4]

Experimental Protocols

Below are detailed methodologies for two common nickel-catalyzed amidation reactions.

Protocol 1: General Procedure for Ni(0)/BINAP-Catalyzed
Amination of Aryl Chlorides with Primary Amines

This protocol is adapted from the work of Hartwig and colleagues.[1][6]

Materials:

e (BINAP)NIi(n2-NC-Ph) catalyst

e Aryl chloride
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Primary amine

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

An oven-dried Schlenk tube or vial with a magnetic stir bar

Nitrogen or argon gas supply

Procedure:

In a glovebox, add (BINAP)Ni(n2-NC-Ph) (0.004 mmol, 1 mol %) and NaOtBu (0.600 mmol)
to an oven-dried Schlenk tube equipped with a magnetic stir bar.

e Add the aryl chloride (0.400 mmol) and the primary amine (0.600 mmol).

e Add anhydrous toluene (1.0 mL).

e Seal the Schlenk tube and remove it from the glovebox.

e Place the reaction vessel in a preheated oil bath at 50 °C and stir for 24 hours.
 After the reaction is complete, cool the mixture to room temperature.

 Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
e Concentrate the filtrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
N-aryl amine.

Protocol 2: General Procedure for Ni(ll)/NHC-Catalyzed
Amination of Aryl Chlorides with Secondary Amines

This protocol is a representative procedure based on methodologies utilizing air-stable Ni(ll)
precatalysts.[5][7]
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Materials:

NiCl2(DME)

e SIPr-HCI (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
e Sodium tert-butoxide (NaOtBu)

e Aryl chloride

e Secondary amine (e.g., morpholine)

e Anhydrous 2-methyltetrahydrofuran (2-Me-THF)

e An oven-dried screw-cap vial with a magnetic stir bar

« Nitrogen or argon gas supply

Procedure:

e To an oven-dried screw-cap vial containing a magnetic stir bar, add NiClz(DME) (0.025
mmol, 5 mol %), SIPr-HCI (0.05 mmol, 10 mol %), and NaOtBu (1.125 mmol).

o Seal the vial with a cap containing a PTFE septum and purge with nitrogen or argon.
e Add the aryl chloride (0.5 mmol) and the secondary amine (0.9 mmol).

e Add anhydrous 2-Me-THF (2.5 mL) via syringe.

e Place the vial in a preheated heating block or oil bath at 80 °C and stir for 3-12 hours.
o Monitor the reaction progress by TLC or GC-MS.

e Upon completion, cool the reaction to room temperature.

e Quench the reaction with saturated aqueous ammonium chloride solution and extract with
ethyl acetate (3 x 10 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the residue by flash column chromatography on silica gel.

Visualizations
Catalytic Cycle for Nickel-Catalyzed Amidation

The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed amidation of
an aryl halide.
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[LaNi(I1)(Ar)(HNRIR2)]* X~

Figure 1. Proposed Catalytic Cycle
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(Schlenk tube/vial)
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Add Ni precatalyst, ligand,
and base in glovebox
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Add aryl halide, amine,
and anhydrous solvent

l

Seal reaction vessel
and remove from glovebox

:

Heat to desired temperature
and stir for specified time

4

Reaction workup:
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l
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chromatography

l

Characterize product
(NMR, MS, etc.)

Figure 2: General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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